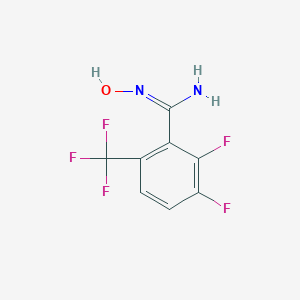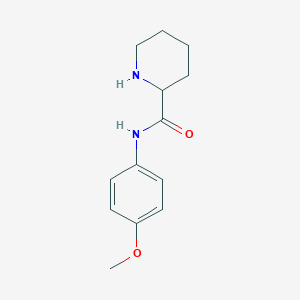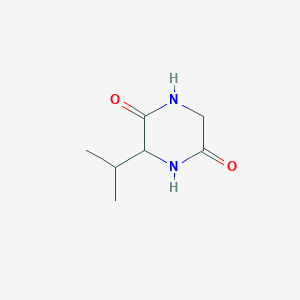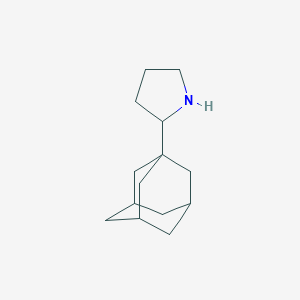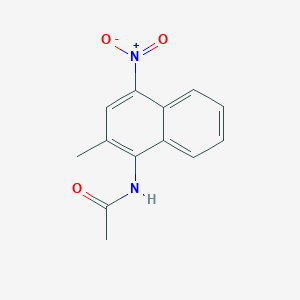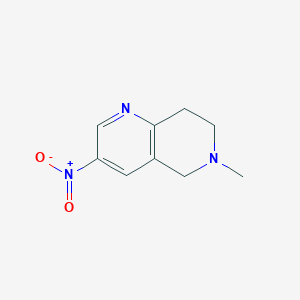
6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound. It belongs to the class of compounds known as naphthyridines .
Synthesis Analysis
The synthesis of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, has been a topic of interest in the field of synthetic and medicinal chemistry . Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The synthesis of these compounds often involves the fusion of two pyridines through two adjacent carbon atoms .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” include its molecular formula, molecular weight, melting point, boiling point, and density .Orientations Futures
The future directions in the research of naphthyridines, including “6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, could involve further exploration of their synthesis, reactivity, and applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in the synthetic and medicinal chemistry fields .
Propriétés
Numéro CAS |
123792-64-3 |
|---|---|
Nom du produit |
6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine |
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
6-methyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11N3O2/c1-11-3-2-9-7(6-11)4-8(5-10-9)12(13)14/h4-5H,2-3,6H2,1H3 |
Clé InChI |
RGFPALIXIHYKPE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
CN1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)





![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)
